Lipophilicity (LogP) of 2-(5-Methyl-2-thienyl)ethanamine Versus Unsubstituted and 5‑Chloro Analogs
The octanol‑water partition coefficient (LogP) of 2‑(5‑methyl‑2‑thienyl)ethanamine is 2.26, which is 0.31 log‑units higher than that of the unsubstituted 2‑thiopheneethanamine (LogP 1.95) and 0.48 log‑units higher than the predicted LogP of 2‑(5‑chloro‑2‑thienyl)ethanamine (1.78) . This ranking indicates that the 5‑methyl substitution confers the greatest lipophilicity among the three comparators, consistent with the electron‑donating character of the methyl group enhancing the non‑polar surface area of the molecule.
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.26 (experimental) |
| Comparator Or Baseline | 2‑Thiopheneethanamine LogP = 1.95 (experimental) ; 2‑(5‑Chloro‑2‑thienyl)ethanamine LogP = 1.78 (ACD/Labs predicted) |
| Quantified Difference | ΔLogP = +0.31 (vs. unsubstituted); ΔLogP = +0.48 (vs. 5‑Cl) |
| Conditions | Experimental LogP (shake‑flask or HPLC‑derived) for target and unsubstituted compounds; ACD/Labs Percepta prediction for 5‑Cl analog |
Why This Matters
Higher lipophilicity translates into superior organic‑phase extractability and predictable reverse‑phase HPLC retention, facilitating intermediate purification in multi‑step reaction sequences.
- [1] 0elem.com. Thiophene-2-ethylamine – CAS 30433-91-1. Property data: LogP 1.9496. (Accessed 2026-04-25). View Source
